4-methyl-3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
4-Methyl-3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a heterocyclic compound featuring a chromeno-oxazinone core fused with a pyridine ring. Its structure comprises:
- Chromeno[8,7-e][1,3]oxazin-2(8H)-one backbone: A fused tricyclic system combining a benzopyran (chromene) moiety with a 1,3-oxazinone ring.
- 4-Methyl group: A small alkyl group at position 4, which may influence steric bulk and lipophilicity. 9-(Pyridin-3-ylmethyl) group: A pyridine-containing side chain at position 9, offering hydrogen-bonding capabilities and improved solubility compared to purely hydrophobic substituents.
Properties
IUPAC Name |
4-methyl-3-phenyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-16-19-9-10-21-20(14-26(15-28-21)13-17-6-5-11-25-12-17)23(19)29-24(27)22(16)18-7-3-2-4-8-18/h2-12H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJLIRHGPKNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CN=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a novel heterocyclic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of oxazine derivatives characterized by a chromeno structure fused with a pyridine moiety. The molecular formula is , and it has a molecular weight of 302.36 g/mol. Its structural complexity suggests diverse interactions with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this oxazine derivative exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Preliminary studies have shown that the compound may inhibit the growth of certain cancer cell lines. For instance, it has been evaluated against breast cancer (MCF-7) and lung cancer (A549) cell lines.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The potential for this compound to modulate inflammatory pathways could be significant in treating conditions like arthritis or chronic inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : They may affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell proliferation.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, leading to cytotoxic effects in cancer cells.
Case Studies
-
Case Study on MCF-7 Cells :
- A study investigated the effects of the compound on MCF-7 cells, revealing a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated increased apoptosis rates correlated with higher concentrations of the compound.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor size compared to control groups, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one ()
- Substituents: 4-Propyl group: A longer alkyl chain compared to the 4-methyl group in the target compound, likely increasing lipophilicity (higher logP).
9-(4-Ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one ()
- Substituents :
- 9-(4-Ethylphenyl) group : A bulky aromatic substituent with an ethyl chain, increasing steric hindrance and hydrophobicity compared to the pyridinylmethyl group.
Chlorinated Chromeno-Pyrimidine Derivatives ()
- Core Structure: Chromeno[2,3-d]pyrimidine (vs. chromeno-oxazinone).
- Substituents: Chlorine atoms: Electron-withdrawing groups that enhance electrophilicity and may improve binding to cysteine residues in enzymes.
- Contrast with Target Compound: The pyrimidine core may engage in different hydrogen-bonding patterns compared to the oxazinone ring.
Heterocyclic-Substituted Chromenones ()
- Example: 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one.
- Substituents :
- Thiazolo-isoxazole group : A fused bicyclic heteroaromatic system, offering diverse electronic and steric properties.
- Key Differences: The chromenone core lacks the oxazinone ring, reducing conformational rigidity compared to the target compound .
Pyrimido-Diazepine and Imidazo-Pyridine Derivatives ()
- Pyrimido[4,5-b][1,4]diazepine-2,4-dione (): Substituents: Ethoxymethyl and phenyl groups.
- Imidazo[1,2-a]pyridine Derivatives (): Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Substituents: Nitrophenyl and cyano groups enhance electrophilicity and reactivity, contrasting with the target compound’s pyridinylmethyl group .
Structural and Functional Comparison Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
